Dihydroxy oxaliplatin-Pt(IV)
描述
Evolution of Platinum-Based Anticancer Agents: From Platinum(II) to Platinum(IV) Complexes
The story of platinum-based anticancer drugs began with the serendipitous discovery of the antineoplastic activity of cisplatin (B142131) in the 1960s. unipi.it Cisplatin, a square-planar Platinum(II) complex, established a new paradigm in cancer treatment and remains a cornerstone of chemotherapy for various malignancies, including testicular, ovarian, and bladder cancers. unipi.itnih.govnih.gov Its mechanism of action involves binding to nuclear DNA, forming crosslinks that inhibit DNA replication and transcription, ultimately leading to cell death. mdpi.com
Despite its success, the clinical use of cisplatin is hampered by significant side effects, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as issues of intrinsic and acquired drug resistance. nih.govfrontiersin.orgiiarjournals.org These limitations spurred the development of second and third-generation Platinum(II) analogs. Carboplatin was introduced to offer a better toxicity profile, particularly reduced kidney toxicity, while oxaliplatin (B1677828) was developed to overcome cisplatin resistance and has a different spectrum of activity, notably in colorectal cancer. nih.govmdpi.com
The shared structural feature of these clinically approved drugs is the Platinum(II) oxidation state. acs.org The quest to further improve upon these agents led researchers to explore Platinum(IV) complexes. unipi.it Unlike their four-coordinate, square-planar Pt(II) counterparts, Pt(IV) complexes are six-coordinate, octahedral compounds. acs.orgrsc.org This octahedral geometry and d⁶ electron configuration render them more kinetically inert and stable in the bloodstream, reducing premature reactions with biomolecules before reaching the tumor site. nih.govbohrium.comtandfonline.com This increased stability opened the door to designing Pt(IV) complexes as prodrugs—inactive compounds that are converted into an active form within the body, specifically within the tumor's unique microenvironment. bohrium.comworldscientific.com Several Pt(IV) prodrugs, such as satraplatin, iproplatin, and ormaplatin, have advanced to clinical trials. nih.govfrontiersin.org
Rationale for Platinum(IV) Prodrug Development: Addressing Limitations of Platinum(II) Drugs in Preclinical Contexts
The development of Platinum(IV) prodrugs is a rational design strategy aimed directly at overcoming the well-documented drawbacks of Platinum(II) therapies. worldscientific.com The core concept is that the Pt(IV) complex remains largely inactive and stable in circulation, minimizing systemic toxicity. researchgate.net It is then selectively activated to the cytotoxic Pt(II) form within the tumor environment, which is often characterized by hypoxic and acidic conditions with higher concentrations of reducing agents like glutathione (B108866). unipi.itbohrium.comresearchgate.net
Key advantages of the Pt(IV) prodrug approach investigated in preclinical studies include:
Enhanced Stability and Reduced Side Effects : The kinetic inertness of the octahedral Pt(IV) center prevents the premature aquation and non-specific binding to plasma proteins that contribute to the side effects of Pt(II) drugs. nih.govresearchgate.net This stability is a significant advantage, potentially allowing for oral administration, which is not feasible for Pt(II) agents. bohrium.comscirp.org
Overcoming Drug Resistance : Pt(IV) complexes can circumvent some of the resistance mechanisms that affect Pt(II) drugs. mdpi.com Their different structure can lead to altered cellular uptake pathways and they may be less susceptible to deactivation by intracellular species like glutathione before reaching their DNA target. vulcanchem.com
Versatility in Design : The octahedral geometry of Pt(IV) complexes features two additional axial coordination sites, which are absent in Pt(II) drugs. rsc.orgacs.org These axial ligands can be modified to fine-tune the compound's physicochemical properties, such as lipophilicity, which can enhance cellular accumulation. scirp.orgnih.gov Furthermore, these positions can be used to attach other biologically active molecules, creating dual-function agents that can exert synergistic anticancer effects upon reduction and release of the ligands. unipi.itnih.govresearchgate.net
The overarching goal is to create a therapeutic agent with an improved pharmacological profile, capable of delivering the cytotoxic platinum payload more selectively to cancer cells. worldscientific.com
Structural Archetypes and Design Principles for Dihydroxy Oxaliplatin-Pt(IV) and Related Derivatives
Dihydroxy Oxaliplatin-Pt(IV) is a direct derivative of the clinically used Pt(II) drug, oxaliplatin. Its design embodies the core principles of Pt(IV) prodrug development.
The fundamental structure consists of:
A central Platinum(IV) ion in an octahedral geometry.
The equatorial ligands retained from the parent oxaliplatin molecule: a (1R,2R)-diaminocyclohexane (DACH) ligand and an oxalate (B1200264) ligand. vulcanchem.com These ligands are crucial for the ultimate anticancer activity after the prodrug is activated. The bulky DACH ligand, in particular, is responsible for oxaliplatin's ability to overcome cisplatin resistance. mdpi.com
Two axial ligands , which in this specific case are hydroxyl (-OH) groups. vulcanchem.com
The chemical structure of Dihydroxy Oxaliplatin-Pt(IV) features the Pt(IV) center coordinated with the two hydroxyl groups in the axial positions, while the equatorial plane is occupied by the 1,2-diaminocyclohexane and oxalate groups from the parent drug. vulcanchem.com
The design principles for this and related derivatives focus on the strategic use of the axial ligands. While Dihydroxy Oxaliplatin-Pt(IV) features simple hydroxyl groups, the broader design strategy allows for extensive modification at these axial positions. rsc.org The nature of these axial ligands is critical as it can influence several key properties of the prodrug:
| Property Influenced by Axial Ligands | Design Rationale |
| Lipophilicity & Cellular Uptake | Attaching more lipophilic (fat-soluble) ligands can increase the compound's ability to cross the cell membrane, leading to higher intracellular accumulation compared to the parent Pt(II) drug. acs.orgnih.gov |
| Reduction Potential | The rate at which the Pt(IV) prodrug is reduced to the active Pt(II) form can be tuned by the electronic properties of the axial ligands. This is a crucial factor for ensuring the prodrug is stable enough to reach the tumor but can be efficiently activated once there. scirp.orgnih.gov |
| Pharmacokinetics | The overall behavior of the drug in the body, including its circulation half-life, can be modified. For example, conjugation to polymers like PEG can prolong circulation time. tandfonline.com |
| Dual-Action Therapy | The axial positions can carry other therapeutic agents, such as enzyme inhibitors or targeting molecules. nih.govresearchgate.net Upon reduction of the platinum center, these agents are released along with the active platinum species, potentially leading to a multi-pronged attack on the cancer cell. unipi.it |
Dihydroxy Oxaliplatin-Pt(IV) serves as a foundational archetype for these more complex derivatives, representing the core Pt(IV) prodrug of oxaliplatin with the simplest possible hydrophilic axial ligands.
Structure
2D Structure
属性
CAS 编号 |
111321-67-6 |
|---|---|
分子式 |
C8H16N2O6Pt |
分子量 |
431.31 g/mol |
IUPAC 名称 |
oxalate;platinum(4+);trans-(1R,2R)-cyclohexane-1,2-diamine;dihydroxide |
InChI |
InChI=1S/C6H14N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);2*1H2;/q;;;;+4/p-4/t5-,6-;;;;/m1..../s1 |
InChI 键 |
CRUOOYJLGQUXMM-NDSUJOINSA-J |
同义词 |
(OC-6-33)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2][ethanedioato(2-)-κO1,κO2]dihydroxyplatinum; [OC-6-33-(1R-trans)]-(1,2-Cyclohexanediamine-N,N’)_x000B_[ethanedioato(2-)-O,O’]dihydroxyplatinum; (1R-trans)-1,2-Cyclohexanediamine Platinum Complex; |
产品来源 |
United States |
Synthetic Methodologies and Advanced Physicochemical Characterization of Dihydroxy Oxaliplatin Pt Iv
Synthetic Pathways for Dihydroxy Oxaliplatin-Pt(IV) and Functionalized Analogs
The synthesis of Dihydroxy Oxaliplatin-Pt(IV) and its derivatives is a multi-step process that begins with the stable, square planar Pt(II) oxaliplatin (B1677828) complex. This is then oxidized to an octahedral Pt(IV) geometry, creating two axial positions that are crucial for further functionalization.
Oxidation Reactions for Platinum(II) to Platinum(IV) Conversion in Oxaliplatin Scaffolds
The foundational step in synthesizing Pt(IV) prodrugs is the oxidation of the Pt(II) center in oxaliplatin to Pt(IV). This transformation changes the coordination geometry from square planar to octahedral, introducing two axial ligands. The most common and direct method for this conversion is the use of hydrogen peroxide (H₂O₂). researchgate.netrsc.orgnih.govacs.org
The reaction typically involves suspending oxaliplatin in a suitable solvent, such as water or acetic acid, and treating it with an excess of 30-50% aqueous hydrogen peroxide. rsc.orgnih.govacs.org The mixture is often heated to facilitate the reaction, leading to the formation of trans-[Pt(R,R-DACH)(oxalate)(OH)₂], commonly known as Dihydroxy Oxaliplatin-Pt(IV). acs.org The general stability of Pt(IV) complexes, with their d⁶ electronic configuration, results in slower ligand substitution reactions, which is a desirable trait for prodrugs as it reduces premature degradation. nih.gov
Other oxidizing agents, such as electrophilic fluorinating reagents, have also been employed to create specialized Pt(IV) complexes directly from oxaliplatin, yielding analogs with different axial ligands like fluoride. nih.govacs.org The choice of solvent and oxidizing agent can influence the nature of the resulting axial groups. rsc.orgnih.govacs.org
Table 1: Representative Oxidation Reactions for Oxaliplatin
| Precursor | Oxidizing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Oxaliplatin | Hydrogen Peroxide (30%) | Water | trans-[Pt(R,R-DACH)(oxalate)(OH)₂] | acs.org |
| Oxaliplatin | Hydrogen Peroxide (50%) | Acetic Acid | Oxaliplatin-derived Pt(IV) precursor | rsc.org |
| Oxaliplatin | Electrophilic Fluorinating Reagents | Protic Solvents | Oxaliplatin-based Pt(IV) with axial fluoride | nih.govacs.org |
Strategies for Axial Ligand Functionalization: Integrating Bioactive Moieties for Targeted Prodrugs
The two axial hydroxide (B78521) groups on Dihydroxy Oxaliplatin-Pt(IV) serve as versatile handles for attaching a wide array of bioactive molecules. This functionalization aims to create prodrugs that can be selectively activated within cancer cells, releasing the cytotoxic oxaliplatin and a secondary therapeutic agent. researchgate.net
Common strategies for modifying the axial hydroxyl groups include esterification reactions with carboxylic acids, their anhydrides, or activated esters like N-hydroxysuccinimide (NHS) esters. colab.ws For instance, non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933), ibuprofen, and naproxen (B1676952) have been successfully conjugated to the oxaliplatin-Pt(IV) scaffold. researchgate.netresearchgate.net This dual-action approach combines the DNA-damaging effects of platinum with the anti-inflammatory properties of the NSAID.
Another advanced strategy involves linking ligands that can target specific cellular components or pathways. For example, ligands like α-lipoic acid have been incorporated to modulate cellular redox environments. rsc.orgresearchgate.net Furthermore, functional groups that facilitate binding to carrier molecules like human serum albumin (HSA) have been attached to improve drug delivery and circulation time. rsc.orgacs.org The synthesis can be controlled to produce either monosubstituted or disubstituted complexes, allowing for precise tuning of the prodrug's chemical and biological properties. colab.ws
Comprehensive Spectroscopic and Analytical Characterization Techniques
The structural integrity, purity, and oxidation state of Dihydroxy Oxaliplatin-Pt(IV) and its derivatives are confirmed using a suite of powerful analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Multinuclear NMR spectroscopy is indispensable for the structural characterization of these platinum complexes. ¹H, ¹³C, and ¹⁹⁵Pt NMR are routinely used. acs.orgacs.org
¹H NMR: The proton NMR spectra provide detailed information about the organic ligands attached to the platinum center, including the diaminocyclohexane (DACH) backbone and the axial moieties. The chemical shifts of the amine protons on the DACH ligand are sensitive to the Pt(IV) oxidation state and the nature of the axial ligands. maynoothuniversity.iemdpi.com For Dihydroxy Oxaliplatin-Pt(IV), the hydroxyl protons can also be observed. mdpi.com
¹⁹⁵Pt NMR: This technique is particularly crucial as it directly probes the platinum nucleus, providing definitive evidence of the Pt(IV) oxidation state. The chemical shifts for Pt(IV) complexes are found significantly downfield compared to their Pt(II) precursors. For example, ¹⁹⁵Pt NMR signals for oxaliplatin-based Pt(IV) complexes typically appear in the range of +880 to +1650 ppm. acs.orgmaynoothuniversity.ienih.govacs.orgrsc.org This large chemical shift range is sensitive to the nature of the axial ligands, with more electron-withdrawing groups causing a downfield shift. maynoothuniversity.ie
Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Oxaliplatin-based Pt(IV) Complexes
| Compound | Solvent | ¹⁹⁵Pt Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| trans-[Pt(DACH)(ox)(IPA)(OH)] | DMF | 1389 | maynoothuniversity.ie |
| trans-[Pt(DACH)(ox)(TFA)(OAc)] | DMSO-d₆ | 1643.6 | rsc.org |
| Oxaliplatin-Pt(IV) Carbamate Complex | - | ~1240 | acs.org |
| Oxaliplatin-Pt(IV) with TSPO Ligand | DMSO-d₆ | 887.2 | mdpi.com |
Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight and composition of newly synthesized Pt(IV) complexes. rsc.orgresearchgate.netmaynoothuniversity.ie The spectra typically show the molecular ion peak, often as an adduct (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), with a characteristic isotopic distribution pattern for platinum, which unambiguously confirms its presence in the molecule. maynoothuniversity.iemdpi.comnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the elemental composition of the compounds. rsc.org Beyond initial characterization, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for monitoring reaction progress, assessing purity, and studying the reduction of Pt(IV) prodrugs to their active Pt(II) forms. nih.govrsc.orgnih.gov This approach can identify the reduction products and released axial ligands, offering insights into the mechanism of action. rsc.org
X-ray Absorption Near Edge Structure (XANES) for Platinum Oxidation State Determination
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to directly determine the oxidation state of platinum in various environments, including within biological systems. rsc.orgnih.govanl.gov The method relies on the principle that the energy required to excite a core electron (the absorption edge) is sensitive to the electron density and thus the oxidation state of the metal atom. quora.comcambridge.org
For platinum, the Pt L₃-edge XANES spectra are analyzed. Pt(IV) complexes exhibit a more intense "white line" peak at a higher energy (by approximately 2 eV) compared to Pt(II) complexes. rsc.organl.govnih.govmdpi.com This difference is attributed to the greater number of unoccupied 5d orbitals in the d⁶ configuration of Pt(IV) compared to the d⁸ configuration of Pt(II). rsc.org By analyzing the white line height and energy position, a quantitative determination of the relative proportions of Pt(II) and Pt(IV) in a sample can be achieved. nih.govnih.gov This makes XANES an invaluable tool for directly observing the intracellular reduction of Pt(IV) prodrugs, a critical step for their activation. nih.gov
Table 3: Comparison of XANES White Line Characteristics for Pt(II) and Pt(IV)
| Oxidation State | Electronic Configuration | White Line Feature | Relative Energy Position | Reference |
|---|---|---|---|---|
| Pt(II) | 5d⁸ | Lower intensity | Lower | rsc.orgnih.gov |
| Pt(IV) | 5d⁶ | Higher intensity (factor of 2-3) | Higher (by ~2 eV) | rsc.orgmdpi.com |
UV-Visible Spectroscopy for Ligand Exchange Kinetics and Stability Assessments
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the stability and reduction kinetics of Pt(IV) complexes like Dihydroxy Oxaliplatin-Pt(IV). rsc.orgrsc.org The principle behind this application lies in the distinct electronic transitions of the platinum center in its different oxidation states. Pt(IV) complexes, possessing a d6 octahedral geometry, exhibit a characteristic ligand-to-metal charge transfer (LMCT) band that is typically more intense and red-shifted compared to the corresponding d8 square planar Pt(II) species. rsc.orgrsc.org
This spectral difference allows for real-time monitoring of the reduction of the Pt(IV) center to Pt(II). As the reduction proceeds, the absorbance of the Pt(IV) LMCT band decreases, providing a direct measure of the reaction rate. rsc.org By conducting these measurements in the presence of various biological reductants, such as ascorbic acid or glutathione (B108866), the stability of the Pt(IV) complex in a reducing environment can be quantified. nih.gov
The kinetics of this reduction are often studied under pseudo-first-order conditions, where the reducing agent is present in significant excess compared to the platinum complex. rsc.org The rate of decrease in the LMCT band absorbance over time allows for the calculation of reduction rate constants. These kinetic studies reveal how the nature of the axial ligands—in this case, hydroxyl groups—influences the stability and reactivity of the complex. Factors such as the electron-withdrawing power and steric bulk of the ligands can significantly affect the reduction rate. rsc.orgscirp.org While direct ligand exchange on the inert Pt(IV) center is slow, UV-Vis spectroscopy primarily monitors the stability in terms of its resistance to reduction, which is the prerequisite step for the release of axial ligands and the activation of the Pt(II) drug. rsc.orgresearchgate.net
Electrochemical Characterization: Cyclic Voltammetry for Reduction Potential Analysis
Cyclic voltammetry (CV) is a crucial electrochemical technique used to determine the reduction potential of Pt(IV) complexes, a key parameter influencing their biological activity. nih.gov For Dihydroxy Oxaliplatin-Pt(IV) and its derivatives, CV studies consistently show a chemically irreversible reduction event. nih.govmdpi.com This process involves the transfer of two electrons, reducing the Pt(IV) center to its Pt(II) counterpart, which is accompanied by the loss of the two axial hydroxyl ligands and a change from an octahedral to a square-planar geometry. mdpi.commdpi.com
The reduction potential (Ep) is a critical factor because it indicates the ease with which the prodrug can be activated in the reductive environment of a cell. scirp.org The nature of the axial and equatorial ligands strongly influences this potential. scirp.org Complexes with strong electron-donating axial ligands, like the hydroxido groups in Dihydroxy Oxaliplatin-Pt(IV), generally have lower (more negative) reduction potentials, making them more stable and harder to reduce compared to analogs with more electron-withdrawing ligands like chlorides. scirp.orgmdpi.com
Research on various oxaliplatin-based Pt(IV) complexes provides a range of observed reduction potentials. While the specific potential for the parent dihydroxy compound is a baseline, derivatives show how this value can be tuned. For instance, an oxaliplatin(IV) derivative with two axial mesylate ligands showed a reduction peak potential (Ep) attributed to the Pt(IV)/Pt(II) reduction at -0.52 V (vs. Ag/AgCl). nih.gov Another study on a series of Pt(IV) derivatives of a DACHEX-platinum analogue (a close relative of oxaliplatin) reported reduction potentials ranging from -0.81 V to -1.03 V, with the values being influenced by the steric hindrance and electron-withdrawing strength of the axial ligands. mdpi.com A Pt(IV) derivative with succinate (B1194679) axial ligands showed an irreversible reduction peak at -0.65 V. ed.ac.uk
It is important to note that for oxaliplatin-based Pt(IV) derivatives, the expected correlation between a higher (less negative) electrochemical reduction potential and a faster rate of reduction by biological reductants like ascorbate (B8700270) is not always observed. rsc.org This suggests that the mechanism of reduction may be complex and not solely dependent on the thermodynamic ease of electron transfer, possibly involving the formation of bridges between the reducing agent and the ligands. rsc.org
Table 1: Representative Reduction Potentials of Oxaliplatin-Based Pt(IV) Complexes
| Complex | Axial Ligands | Reduction Potential (Ep) | Reference Electrode | Reference |
|---|---|---|---|---|
| cis,trans,cis-PtCl2(OH2)2(1R,2R-DACH)2 | Aqua | -0.52 V | Ag/AgCl | nih.gov |
| Oxaliplatin(IV) Succinate Derivative | Succinate | -0.65 V | Ag/AgCl/KCl (3M) | ed.ac.uk |
| [Pt(DACHEX)(ox)(benzoate)2] | Benzoate | -1.03 V | Ag/AgCl | mdpi.com |
| [Pt(DACHEX)(ox)Cl2] | Chloro | -0.81 V | Ag/AgCl | mdpi.com |
Note: DACHEX = trans-1,2-diamino-4-cyclohexene, a structural analog of DACH.
Solution Stability and Reactivity Profiles in Biorelevant Media
The stability and reactivity of Dihydroxy Oxaliplatin-Pt(IV) in biorelevant media are dictated by its octahedral Pt(IV) core. Generally, Pt(IV) complexes are kinetically inert and more stable towards ligand substitution reactions compared to their Pt(II) counterparts. researchgate.net This inherent stability is a key feature of Pt(IV) prodrugs, minimizing premature reactions with biomolecules before reaching their intended target. rsc.org
However, the compound's ultimate function relies on its designed reactivity within the highly reductive intracellular environment. researchgate.net In the presence of biological reductants such as ascorbic acid and glutathione (GSH), Dihydroxy Oxaliplatin-Pt(IV) is reduced to the active Pt(II) species, oxaliplatin. nih.govscirp.org This reduction is the activation step, leading to the release of the axial dihydroxy ligands. rsc.org The resulting square-planar Pt(II) complex can then form adducts with DNA. scirp.org Studies on related Pt(IV) prodrugs confirm that they remain stable until they encounter these reducing agents. nih.govscience.gov
The stability of Pt(IV) prodrugs, including those derived from Dihydroxy Oxaliplatin-Pt(IV), has also been investigated in the context of drug delivery systems. Encapsulation into nanoparticles has been shown to enhance blood circulation stability, protecting the prodrug from premature reduction and degradation, thereby altering its pharmacokinetic profile. nih.gov Stability studies of specific derivatives, such as a TSPO-ligand conjugate of an oxaliplatin Pt(IV) complex, have been conducted in mixed aqueous-organic solutions (e.g., DMSO-d6/D2O at pH 7.4) to monitor for degradation or ligand release over time using techniques like NMR spectroscopy. mdpi.com
Mechanisms of Activation and Intracellular Bioreduction of Dihydroxy Oxaliplatin Pt Iv Prodrugs
Reductive Activation of Platinum(IV) to Active Platinum(II) Species
The transformation of the inert Pt(IV) prodrug to the cytotoxic Pt(II) species is a reductive process. This activation is a key element of its mechanism of action and is preferably designed to occur intracellularly. researchgate.net The reduction involves a two-electron transfer, leading to the release of the two axial ligands from the platinum coordination sphere. rsc.org
Role of Endogenous Reducing Agents: Glutathione (B108866) (GSH), Ascorbic Acid, and Thiol-Containing Biomolecules
The intracellular environment is rich in endogenous reducing agents that play a pivotal role in the activation of Pt(IV) prodrugs. tandfonline.com Among the most significant are glutathione (GSH) and ascorbic acid (vitamin C). semanticscholar.orgunipi.it These molecules are present in significantly higher concentrations within cells compared to the bloodstream, providing a selective environment for the reduction of the prodrug. semanticscholar.org
Glutathione, a tripeptide containing a thiol group, is a major intracellular reductant. unipi.itmdpi.com Studies have shown that GSH can effectively reduce Pt(IV) complexes to their Pt(II) counterparts. mdpi.com Similarly, ascorbic acid is another key biological reductant capable of activating Pt(IV) prodrugs. semanticscholar.orgacs.org The reduction can proceed through different mechanisms, including inner-sphere and outer-sphere electron transfer. rsc.org In an inner-sphere mechanism, the reducing agent directly coordinates to the Pt(IV) center, often forming a bridge, which facilitates the electron transfer. rsc.org Other thiol-containing biomolecules, such as cysteine and methionine, as well as certain proteins, can also contribute to the reduction process. mdpi.comrsc.org For instance, cytochrome c, in the presence of NADH, has been shown to catalytically facilitate the reduction of Pt(IV) species. mdpi.comacs.orgnih.gov
Intracellular Pharmacokinetics and Bioreduction Pathways
Cellular Uptake Mechanisms of Dihydroxy Oxaliplatin-Pt(IV) Prodrugs: Active Transport and Lipophilicity Considerations
The cellular uptake of dihydroxy oxaliplatin-Pt(IV) prodrugs is a critical determinant of their biological activity. The addition of axial ligands to the Pt(IV) center not only affects its stability but also its physicochemical properties, such as lipophilicity, which in turn influences how it crosses the cell membrane. researchgate.netacs.org Increased lipophilicity can enhance cellular uptake. acs.org
Studies have indicated that the uptake of some Pt(IV) complexes can occur through active transport mechanisms. mdpi.com For example, some platinum complexes have been shown to be taken up via transferrin receptor-mediated endocytosis and clathrin-mediated endocytosis. mdpi.com The ability to modify the axial ligands provides a strategic advantage for tuning the uptake mechanism and potentially targeting specific transporters that are overexpressed on cancer cells. thno.org
Kinetics of Platinum(IV) to Platinum(II) Conversion within Cellular Compartments
Once inside the cell, the Pt(IV) prodrug undergoes reduction to its active Pt(II) form. frontiersin.org The rate of this conversion is a crucial factor. rsc.org A reduction that is too rapid may lead to premature activation before the drug can distribute optimally within the cell, while a rate that is too slow might result in the prodrug being effluxed before it can be activated. rsc.org
The kinetics of this intracellular reduction are influenced by the concentration and availability of endogenous reducing agents within different cellular compartments. semanticscholar.org For instance, the cytoplasm is a primary site for the reduction of many Pt(IV) prodrugs due to its high concentration of glutathione. chimia.ch The half-life of the Pt(IV) complex within the cell is a key parameter, and studies have shown that the intracellular half-life of platinum compounds can vary depending on the cell type and the specific complex. diva-portal.org For example, one study on a PEGylated oxaliplatin(IV) prodrug showed that the active oxaliplatin (B1677828) was released within 5 minutes of incubation with cancer cells, reaching a peak concentration at 4 hours. tandfonline.com
Table 1: Factors Influencing Intracellular Pt(IV) to Pt(II) Conversion
| Factor | Description | Impact on Conversion |
| Endogenous Reductants | Molecules like Glutathione (GSH) and Ascorbic Acid. tandfonline.commdpi.com | Higher concentrations in cancer cells promote the reduction of Pt(IV) to Pt(II). frontiersin.orgtandfonline.com |
| Tumor Microenvironment | Conditions such as hypoxia and lower pH. mdpi.com | The reducing nature of the hypoxic environment facilitates the activation of the prodrug. mdpi.com |
| Cellular Uptake | Mechanisms including active transport and passive diffusion influenced by lipophilicity. acs.orgmdpi.com | Efficient uptake is a prerequisite for intracellular reduction and subsequent cytotoxic action. |
| Axial Ligands | The two additional ligands on the Pt(IV) center. acs.orgfrontiersin.org | The nature of these ligands can be modified to tune the reduction potential and lipophilicity, thereby affecting the rate of conversion. acs.org |
| Cellular Compartment | Location within the cell (e.g., cytoplasm, mitochondria). chimia.ch | The concentration of reducing agents varies between compartments, influencing where and how quickly the reduction occurs. |
Mass Spectrometric and Chromatographic Analysis of Intracellular Platinum Species and Metabolites
To understand the intracellular fate of dihydroxy oxaliplatin-Pt(IV) prodrugs, sophisticated analytical techniques are employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly inductively coupled plasma mass spectrometry (ICP-MS), is a powerful tool for this purpose. tandfonline.comnih.govfrontiersin.org
HPLC allows for the separation of the parent Pt(IV) prodrug from its reduced Pt(II) counterpart and other metabolites based on their different chemical properties, such as hydrophobicity. rsc.org This separation is crucial for monitoring the progress of the reduction reaction. rsc.org ICP-MS provides highly sensitive and element-specific detection of platinum, enabling the quantification of total platinum accumulation within cells and its distribution among different species. nih.gov
These techniques can be used to:
Identify and quantify the parent Pt(IV) drug, the active Pt(II) species, and various metabolites formed through biotransformation. frontiersin.orgnih.gov
Determine the kinetics of the reduction process by measuring the disappearance of the Pt(IV) peak and the appearance of the Pt(II) peak over time. rsc.org
Analyze the platinum content in different cellular fractions (e.g., cytoplasm, nucleus, mitochondria) to understand the subcellular distribution of the drug. mdpi.com
Investigate the formation of platinum-DNA adducts, which is the ultimate mechanism of action for the cytotoxic Pt(II) species. rsc.org
Recent advancements include the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for enhanced separation and sensitivity in analyzing platinum compounds and their metabolites in biological samples. tandfonline.comresearchgate.netnih.gov
Cellular and Molecular Mechanisms of Action of Dihydroxy Oxaliplatin Pt Iv Derivatives in Preclinical Models
Formation of Platinum-DNA Adducts and Associated DNA Damage Response
The cytotoxic activity of dihydroxy oxaliplatin-Pt(IV) derivatives, following their intracellular reduction, is fundamentally linked to the formation of platinum-DNA adducts. These adducts physically distort the DNA double helix, thereby interfering with essential cellular processes.
Characterization of Platinum-DNA Adduct Types and Binding Sites (e.g., Intra-strand GG Adducts)
Once reduced to the active Pt(II) form, the oxaliplatin (B1677828) moiety primarily forms covalent bonds with the N7 atoms of purine (B94841) bases in DNA. nih.gov The most prevalent and cytotoxic lesions are intrastrand crosslinks between two adjacent guanine (B1146940) residues (GG adducts). mdpi.com Intrastrand adducts between guanine and adenine (B156593) (GA) also occur, but to a lesser extent. mdpi.com The bulky diaminocyclohexane (DACH) ligand of oxaliplatin, which remains attached to the platinum center, creates a more significant distortion in the DNA structure compared to the adducts formed by cisplatin (B142131). nih.gov This distinct structural alteration is thought to be a key factor in overcoming cisplatin resistance, as it is less efficiently recognized and repaired by the cell's DNA repair machinery. mdpi.com
Electrospray ionization-mass spectrometry (ESI-MS) analysis of the interaction between glycosylated Pt(IV) oxaliplatin derivatives and 5'-dGMP has confirmed the formation of bifunctional DNA lesions, indicating that the fundamental mechanism of DNA binding is retained in these more complex derivatives. researchgate.net Studies with oxaliplatin analogs like [PtCl2(cis-1,3-DACH)] have shown that they are also capable of forming two head-to-head (HH) adducts with d(GpG), similar to oxaliplatin. mdpi.com
Disruption of DNA Replication and Transcription Processes by Dihydroxy Oxaliplatin-Pt(IV) Metabolites
The formation of bulky platinum-DNA adducts by the activated metabolites of dihydroxy oxaliplatin-Pt(IV) presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. mdpi.comresearchgate.net The distorted DNA template stalls the progression of DNA and RNA polymerases, leading to the inhibition of these critical processes. nih.govmdpi.com This disruption of DNA synthesis and gene expression is a primary contributor to the cytotoxic effects of these compounds. researchgate.net While oxaliplatin generally forms fewer DNA adducts than cisplatin at equitoxic concentrations, the adducts it does form are more effective at blocking DNA synthesis, which may explain its greater cytotoxicity in some contexts. nih.govmdpi.com
Cell Cycle Perturbation and Arrest
By inducing DNA damage, dihydroxy oxaliplatin-Pt(IV) derivatives activate cellular DNA damage response (DDR) pathways, which in turn lead to the perturbation of the cell cycle. This is a crucial mechanism to halt cell proliferation and, in some cases, trigger cell death.
Induction of Cell Cycle Arrest in Specific Phases (e.g., G0/G1, S, G2/M)
Preclinical studies have demonstrated that dihydroxy oxaliplatin-Pt(IV) derivatives and their parent compound, oxaliplatin, can induce cell cycle arrest in various phases, depending on the cell line and experimental conditions. A common observation is the accumulation of cells in the G2/M phase, which is a typical response to DNA damage, preventing cells from entering mitosis with compromised genetic material. aacrjournals.orgnih.gov Some studies have also reported a transient arrest or accumulation of cells in the S phase, indicating an interference with ongoing DNA replication. doi.orgnih.govmdpi.com For instance, one study found that a Pt(IV) complex with adamantylamine (LA-12) caused a persistent accumulation of ovarian cancer cells in the S-phase, whereas cisplatin induced a more transient S-phase arrest that later shifted to a G2/M block. doi.org In oxaliplatin-sensitive cells, the activation of the p53-p21 pathway can lead to both G1 and G2/M cell cycle arrest. mdpi.com
| Cell Line | Compound | Observed Cell Cycle Arrest |
| A2780 (Ovarian) | LA-12 (Pt(IV) complex) | Transient S phase accumulation nih.gov |
| A2780cis (Ovarian) | LA-12 (Pt(IV) complex) | Transient S phase accumulation nih.gov |
| SK-OV-3 (Ovarian) | LA-12 (Pt(IV) complex) | Persistent S phase accumulation doi.org |
| HT29 (Colon) | Oxaliplatin | G2/M arrest nih.gov |
| MCF7 (Breast) | Oxaliplatin | G2/M arrest nih.gov |
| Hela (Cervical) | Oxaliplatin | G2/M arrest nih.gov |
| MDA-MB-231 (Breast) | Pt(IV)-dihydroxy derivatives | Increase in S and G2/M phase cells mdpi.comnih.gov |
| HT29 (Colon) | Pt(IV)-dihydroxy derivatives | Increase in S and G2/M phase cells mdpi.comnih.gov |
| HCT-116 (Colorectal) | Monochalcoplatin (Pt(IV) derivative) | Significant S and G2 phase blockade mdpi.com |
Mechanisms of Programmed Cell Death Induction
The ultimate fate of a cancer cell treated with a dihydroxy oxaliplatin-Pt(IV) derivative is often programmed cell death, or apoptosis. This is a highly regulated process that eliminates damaged cells in a controlled manner.
Apoptosis Induction: Activation of p53 Pathways and Caspase Cascade
The induction of apoptosis by dihydroxy oxaliplatin-Pt(IV) derivatives is a multi-faceted process that frequently involves the tumor suppressor protein p53. rsc.org DNA damage caused by platinum adducts can lead to the stabilization and activation of p53. mdpi.comnih.gov Activated p53 can then transcriptionally upregulate pro-apoptotic genes. rsc.orgnih.gov Studies have shown that treatment with Pt(IV) derivatives of cisplatin and oxaliplatin can result in an increase in p53 activation. rsc.org The cytotoxicity of oxaliplatin and its Pt(IV) analog, DAP, has been shown to be p53-dependent in HCT-116 cells. nih.gov
The execution of apoptosis is carried out by a family of proteases called caspases. The activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis, which involves the activation of initiator caspase-9, followed by the executioner caspases-3 and -7. rsc.orgunipd.it The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and has been observed in cells treated with these platinum complexes. nih.gov Some Pt(IV) derivatives have been shown to induce apoptosis through the activation of caspases-3, -7, and -9, and this effect can be diminished by a pan-caspase inhibitor, confirming the central role of the caspase cascade in the induced cell death. rsc.orgunipd.it
| Compound | Cell Line | Key Apoptotic Events |
| ctc-[Pt(NH3)2(PhB)2Cl2] (Pt(IV) derivative) | MCF-7 (Breast) | Activation of caspases-3 and -9, p53 activation rsc.orgunipd.it |
| LA-12 (Pt(IV) complex) | A2780cis (Ovarian) | PARP cleavage, p53 level increase nih.gov |
| Oxaliplatin combined with Genipin | AGS (Gastric) | Increased cleaved PARP, caspase-9, and caspase-3 jcancer.org |
| Monochalcoplatin (Pt(IV) derivative) | HCT-116 (Colorectal) | Induction of apoptosis, upregulation of p53 mdpi.com |
Mitochondrial Pathway Disruption: Alterations in Mitochondrial Membrane Potential and Cytochrome c Release
Dihydroxy oxaliplatin-Pt(IV) derivatives have been shown to induce apoptosis through the mitochondrial pathway, a critical process in programmed cell death. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). mdpi.comnih.gov Studies have demonstrated that treatment with these Pt(IV) complexes leads to a significant reduction in MMP in cancer cells. mdpi.comresearchgate.net For instance, in triple-negative breast cancer and cisplatin-resistant colorectal cancer cell lines, treatment with dihydroxy oxaliplatin-Pt(IV) derivatives resulted in a reduced mitochondrial membrane potential at 72 hours of treatment. mdpi.com This depolarization of the mitochondrial membrane is a crucial step that precedes the release of pro-apoptotic factors.
The loss of MMP integrity facilitates the release of cytochrome c from the mitochondria into the cytosol. acs.org This event is a point of no return in the apoptotic cascade. Once in the cytosol, cytochrome c activates caspase-9, which in turn activates downstream executioner caspases like caspase-3, leading to the dismantling of the cell. rsc.orgki.se Research has shown that oxaliplatin and its derivatives can induce the release of cytochrome c. ki.sescispace.com Specifically, Pt(IV) derivatives of oxaliplatin have been observed to trigger apoptotic signaling via the mitochondrial pathway through the activation of caspases 3 and 9. rsc.org Furthermore, some Pt(IV) derivatives of oxaliplatin have been shown to up-regulate BAX and BAK, which enhances the permeability of the mitochondrial outer membrane, leading to cytochrome c release. acs.org
The conjugation of dihydroxy oxaliplatin-Pt(IV) with other molecules, such as dichloroacetate (B87207) (DCA), has been shown to potentiate mitochondrial dysfunction. nih.gov DCA is known to reverse the Warburg effect and promote apoptosis through a mitochondrial-dependent pathway. nih.gov When combined with a Pt(IV) derivative of oxaliplatin, it enhances the toxic effects on cancer cells by targeting mitochondria. nih.gov
Table 1: Effects of Dihydroxy Oxaliplatin-Pt(IV) Derivatives on Mitochondrial Parameters
| Derivative | Cell Line | Effect on Mitochondrial Membrane Potential | Effect on Cytochrome c Release | Reference |
|---|---|---|---|---|
| PtIVPHENSS(OH)2 | MDA-MB-231, HT29 | Reduced | Implied via apoptosis induction | mdpi.com |
| PtIV5MESS(OH)2 | MDA-MB-231, HT29 | Reduced | Implied via apoptosis induction | mdpi.com |
| PtIV56MESS(OH)2 | MDA-MB-231, HT29 | Reduced | Implied via apoptosis induction | mdpi.comnih.govresearchgate.net |
| Oxaliplatin-DCA conjugate | Colorectal cancer cells | Potentiated dysfunction | Implied via apoptosis induction | nih.gov |
| Asplatin | Ovarian cancer cells | Reduced | Increased | acs.org |
Modulation of Other Cell Death Modalities (e.g., Necrosis, Autophagy)
Beyond apoptosis, dihydroxy oxaliplatin-Pt(IV) derivatives can induce other forms of cell death, including necrosis and autophagy.
Necrosis: Late-stage cell death induced by these platinum complexes often involves a combination of apoptosis and necrosis. mdpi.comnih.gov Flow cytometry assays using Annexin V-FITC/PI staining have shown an increase in late apoptotic/necrotic cell populations following treatment with dihydroxy oxaliplatin-Pt(IV) derivatives. mdpi.com It has been suggested that necrotic cell death might be a more significant contributor to the cytotoxicity of oxaliplatin compared to cisplatin. ki.se
Autophagy: Autophagy is a cellular process of self-digestion of cytoplasmic components through the lysosomal machinery. It can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govfrontiersin.org Several studies have indicated that oxaliplatin and its Pt(IV) derivatives can modulate autophagy. mdpi.comnih.gov
Induction of Autophagy: Treatment with Pt(IV) derivatives of oxaliplatin containing dichloroacetate (DCA) ligands has been shown to activate an autophagic response in human colorectal cancer cells. nih.gov Similarly, studies on other novel dihydroxy oxaliplatin-Pt(IV) derivatives have reported the activation of autophagy markers. mdpi.com The induction of autophagy can sometimes act as a protective mechanism for cancer cells against the cytotoxic effects of the drug. plos.org For instance, in Caco-2 colorectal cancer cells, autophagy was found to protect against oxaliplatin-induced cell death. plos.org
Crosstalk with Apoptosis: The relationship between autophagy and apoptosis is complex. nih.gov In some contexts, inhibiting autophagy can enhance the apoptotic effects of oxaliplatin. plos.org Conversely, some natural compounds can potentiate the effects of oxaliplatin by modulating the autophagic-apoptotic pathway. mdpi.com
The ability of dihydroxy oxaliplatin-Pt(IV) derivatives to engage multiple cell death pathways highlights their potential to overcome resistance mechanisms that may be present for drugs that rely on a single mode of action. mdpi.com
Interactions with Other Cellular Biomolecules and Pathways
Protein Interactions: Binding to Structural and Functional Proteins (e.g., Actin, Tubulin, Histone Proteins)
Actin and Tubulin: The cytoskeleton, composed of proteins like actin and tubulin, is a known target for some platinum complexes. mdpi.comnih.gov Studies have shown that treatment with certain dihydroxy oxaliplatin-Pt(IV) derivatives leads to significant changes in actin and tubulin staining in cancer cells. mdpi.comnih.gov This suggests a disruption of the cytoskeleton organization. nih.gov The binding of platinum compounds to these structural proteins can interfere with their polymerization and function, impacting cell division, motility, and morphology. acs.org For instance, some Pt(IV) complexes containing diclofenac (B195802) as an axial ligand have been shown to reduce the amount of tubulin proteins in HeLa cells. acs.org
Histone Proteins: Histones are crucial for DNA packaging and gene regulation. Pt(IV) complexes, particularly those conjugated with histone deacetylase (HDAC) inhibitors, can interact with histone proteins. semanticscholar.org This interaction can lead to chromatin decondensation, making the DNA more accessible to the platinum drug and enhancing its cytotoxic effects. semanticscholar.org For example, Pt(IV) derivatives of cisplatin conjugated with valproic acid (an HDAC inhibitor) induced histone H3 hyperacetylation. semanticscholar.org
Enzyme Inhibition Profiles (e.g., Histone Deacetylases, Cyclooxygenases)
A key strategy in the development of multi-action Pt(IV) prodrugs is the incorporation of ligands that can inhibit specific enzymes involved in cancer progression.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression, and their inhibitors are a class of anticancer agents. researchgate.net Pt(IV) complexes have been designed to carry HDAC inhibitors, such as phenylbutyrate or valproic acid, in their axial positions. rsc.orgsemanticscholar.org Upon reduction within the cell, these complexes release both the active Pt(II) species and the HDAC inhibitor. rsc.org This dual action can lead to synergistic effects, with studies showing that these Pt(IV) derivatives can inhibit HDAC activity in cancer cells at concentrations below the IC50 values of the free inhibitor. rsc.org
Cyclooxygenases (COXs): COX enzymes, particularly COX-2, are often overexpressed in tumors and contribute to inflammation and cancer progression. researchgate.net Pt(IV) prodrugs have been developed with COX inhibitors, like indomethacin (B1671933) or aspirin (B1665792) derivatives, as axial ligands. acs.orgsemanticscholar.org These complexes can inhibit COX activity, thereby modulating the cellular response to the platinum drug and potentially enhancing its antitumor effect. semanticscholar.org For example, a Pt(IV) complex fused with aspirin was shown to inhibit tumor growth with low systemic toxicity. semanticscholar.org
Table 2: Enzyme Inhibition by Dihydroxy Oxaliplatin-Pt(IV) Derivatives and Related Compounds
| Compound Type | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Pt(IV)-phenylbutyrate conjugate | Histone Deacetylase (HDAC) | Inhibition of HDAC activity | rsc.org |
| Pt(IV)-valproate conjugate | Histone Deacetylase (HDAC) | Inhibition of HDAC activity | semanticscholar.orgresearchgate.net |
| Pt(IV)-indomethacin conjugate | Cyclooxygenase (COX) | Inhibition of COX activity | semanticscholar.org |
| Pt(IV)-aspirin conjugate | Cyclooxygenase (COX) | Inhibition of tumor growth | semanticscholar.org |
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) is a significant mechanism of action for many anticancer agents, including dihydroxy oxaliplatin-Pt(IV) derivatives. mdpi.comresearchgate.net
ROS Production: Treatment of cancer cells with these Pt(IV) complexes has been shown to cause a significant increase in intracellular ROS levels. mdpi.comresearchgate.net This enhanced production of ROS can lead to oxidative stress, a condition where the cellular antioxidant defenses are overwhelmed. plos.org The source of ROS can be multifactorial, with mitochondria being a primary site of generation. plos.org
Consequences of Oxidative Stress: The accumulation of ROS can damage various cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. frontiersin.org Oxidative stress induced by these platinum complexes is often linked to the disruption of mitochondrial function and the initiation of apoptosis. researchgate.net Some Pt(IV) prodrugs are specifically designed to be activated under the elevated ROS conditions found in some cancers, leading to a targeted release of the cytotoxic payload. rsc.org In some cases, the generation of ROS is a key part of the photodynamic therapy approach, where light activation of a Pt(IV) prodrug leads to the production of singlet oxygen and other radicals. frontiersin.org
Modulation of Telomerase Activity
While the direct modulation of telomerase activity by dihydroxy oxaliplatin-Pt(IV) is not as extensively documented as other mechanisms, the broader class of platinum drugs is known to interact with DNA, which can indirectly affect telomeres and telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is crucial for the immortal phenotype of most cancer cells.
The DNA damage induced by the active Pt(II) species released from dihydroxy oxaliplatin-Pt(IV) prodrugs can lead to the formation of DNA adducts. If these adducts form within the telomeric regions of DNA, they could potentially interfere with the binding and function of telomerase. This could lead to telomere shortening and eventual cell senescence or apoptosis. However, specific studies focusing solely on the direct inhibition of telomerase activity by dihydroxy oxaliplatin-Pt(IV) derivatives are limited in the provided search results.
Advanced Strategies for Enhancing Efficacy and Overcoming Resistance of Dihydroxy Oxaliplatin Pt Iv Prodrugs
Rational Design of Multifunctional Platinum(IV) Prodrugs
The rational design of Pt(IV) prodrugs focuses on modifying the axial ligands to introduce additional therapeutic actions or to optimize the drug's physicochemical properties for better delivery and efficacy. nih.govfrontiersin.org
A key strategy in the evolution of Pt(IV) prodrugs is the incorporation of bioactive molecules as axial ligands. scribd.comsemanticscholar.org This approach creates multifunctional or "dual-action" agents that, upon reduction, release not only the cytotoxic Pt(II) agent but also another therapeutic molecule. colab.wssemanticscholar.org This can lead to synergistic effects, attacking cancer cells through multiple, independent mechanisms and potentially overcoming resistance. colab.wssemanticscholar.org
Examples of bioactive ligands that have been conjugated to Pt(IV) cores include:
Histone Deacetylase (HDAC) Inhibitors: Molecules like Valproic Acid (VPA) and 4-phenylbutyric acid (PhB) have been used. scribd.commdpi.com When released, they can inhibit HDACs, altering gene expression and inducing apoptosis, complementing the DNA-damaging effect of the platinum agent. scribd.comsemanticscholar.org
Targeting Moieties: Ligands that specifically bind to receptors overexpressed on cancer cells can be attached to the Pt(IV) complex. For instance, aptamers that target prostate-specific membrane antigen (PSMA) have been used to deliver Pt(IV) prodrugs specifically to prostate cancer cells. nih.gov Similarly, peptides like c(RGDfK) that target αvβ3 integrins, which are upregulated on angiogenic endothelial cells and various cancer cells, have been employed for targeted delivery. acs.org
This dual-action approach not only enhances cytotoxicity but also provides a strategy to combat the complex mechanisms of drug resistance. colab.wsscribd.com
The physicochemical properties of a Pt(IV) prodrug, particularly its balance between hydrophilicity (water-solubility) and lipophilicity (fat-solubility), are critical for its journey through the body and into the cancer cell. frontiersin.orgscirp.org These properties can be precisely adjusted by modifying the axial ligands. nih.govfrontiersin.org
Below is a table illustrating how different axial ligands can affect the lipophilicity of Pt(IV) complexes, which in turn influences their biological activity.
| Axial Ligand Type | General Effect on Lipophilicity | Consequence for Biological Activity |
| Short-chain Carboxylates | Lower Lipophilicity | May lead to lower cellular uptake compared to more lipophilic analogues. |
| Long-chain Carboxylates | Higher Lipophilicity | Generally enhances cellular uptake, potentially increasing cytotoxicity. scirp.orgacs.org |
| Carbamates | Decreased Lipophilicity | Increased aqueous solubility, which can affect biodistribution and reduction rates. colab.ws |
| Hydroxides | Higher Hydrophilicity | Can lead to lower cellular uptake but may be more stable against premature reduction. rsc.orgmdpi.com |
Innovative Drug Delivery Systems for Dihydroxy Oxaliplatin-Pt(IV)
To further enhance the therapeutic index of dihydroxy oxaliplatin-Pt(IV) prodrugs, researchers are exploring advanced drug delivery systems designed to protect the drug during transit, control its release, and improve its accumulation at the tumor site. semanticscholar.orgnih.gov
Encapsulating Pt(IV) prodrugs within nanoparticles offers a promising method for targeted and controlled drug delivery. nih.govnih.gov Polymeric micelles and nanoparticles made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG) are particularly well-suited for this purpose. nih.govnih.govpnas.org
The hydrophobic core of these nanoparticles can effectively encapsulate lipophilic Pt(IV) prodrugs, shielding them from the biological environment and preventing premature degradation. nih.govpnas.org The hydrophilic PEG shell, a process known as PEGylation, helps the nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream. pnas.org This extended circulation increases the probability of the nanoparticles accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov
Once at the tumor site, the nanoparticles can release the Pt(IV) prodrug in a controlled manner, often through the gradual biodegradation of the polymer matrix. pnas.orgtandfonline.com This sustained release can maintain a therapeutic concentration of the drug over an extended period, potentially improving efficacy. pnas.org Furthermore, these nanoparticles can be functionalized with targeting ligands, such as antibodies or aptamers, to actively direct them to cancer cells, further enhancing specificity and reducing off-target effects. nih.govacs.orgrsc.org For example, PLGA-PEG nanoparticles functionalized with an aptamer targeting PSMA have been shown to effectively deliver a Pt(IV) prodrug to prostate cancer cells. nih.gov
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another effective drug delivery system for platinum compounds. jst.go.jpmdpi.com They can encapsulate both hydrophilic and lipophilic drugs and have been shown to improve the pharmacokinetic profiles of anticancer agents. nih.govjst.go.jp
For oxaliplatin (B1677828) and its Pt(IV) derivatives, liposomal formulations can enhance stability and increase drug accumulation in tumors. jst.go.jpnih.gov PEGylated liposomes, in particular, benefit from prolonged circulation times, which facilitates passive targeting to tumors via the EPR effect. nih.govjst.go.jp Preclinical studies have demonstrated that liposomal formulations of oxaliplatin can lead to higher tumor accumulation compared to the free drug. jst.go.jp
In animal models, liposomal oxaliplatin has shown improved therapeutic efficacy and reduced side effects compared to the non-encapsulated drug. jst.go.jpnih.gov For instance, a liposomal formulation of oxaliplatin known as Lipoxal™ has been investigated in preclinical and clinical studies, demonstrating the potential of this delivery strategy. jst.go.jpnih.gov The development of pH-responsive liposomes that release their cargo in the acidic tumor microenvironment is another advanced approach to further enhance the targeted delivery and efficacy of Pt(IV) prodrugs. mdpi.comfrontiersin.org
Strategies for Mitigating Platinum Resistance Mechanisms
A major challenge in platinum-based chemotherapy is the development of drug resistance. rsc.orgecancer.org Cancer cells can become resistant through various mechanisms, including reduced drug accumulation, increased drug efflux, enhanced DNA repair, and inactivation of the drug by intracellular molecules like glutathione (B108866) (GSH). ecancer.orgmuni.cznih.gov
The design of novel Pt(IV) prodrugs offers several strategies to circumvent these resistance mechanisms:
Enhanced Cellular Accumulation: By increasing the lipophilicity of Pt(IV) complexes through the modification of axial ligands, it is possible to bypass the transport mechanisms that limit the uptake of Pt(II) drugs. acs.orgmdpi.com
Dual-Action Therapy: As discussed earlier, conjugating Pt(IV) prodrugs with other bioactive molecules can introduce additional mechanisms of cell death. colab.wsrsc.org This multi-targeted approach makes it more difficult for cancer cells to develop resistance. For example, a Pt(IV) prodrug that releases a DNA-damaging agent and an inhibitor of a specific cellular process (like HDAC inhibition) can be effective even in cells that are resistant to platinum-induced DNA damage alone. scribd.comsemanticscholar.orgmdpi.com
Targeting Different Cellular Compartments: Some Pt(IV) prodrugs are designed to target specific organelles, such as the mitochondria. nih.gov Inducing mitochondrial damage can trigger apoptosis through pathways that are distinct from those initiated by nuclear DNA damage, thereby overcoming resistance mechanisms associated with DNA repair. nih.gov
Overcoming Glutathione-Mediated Detoxification: Elevated levels of glutathione can inactivate platinum drugs. ecancer.orgresearchgate.net Some Pt(IV) prodrugs are designed to be less susceptible to inactivation by GSH or to even deplete intracellular GSH levels, thereby sensitizing the cells to the effects of the platinum agent. frontiersin.org
By rationally designing dihydroxy oxaliplatin-Pt(IV) prodrugs and employing innovative delivery systems, it is possible to create more effective and targeted cancer therapies that can overcome the significant hurdle of platinum resistance. rsc.orgnih.gov
Overcoming Reduced Intracellular Drug Accumulation and Enhanced Efflux
Resistance to platinum-based drugs, including oxaliplatin, can arise from diminished intracellular accumulation of the therapeutic agent. mdpi.com This is often a result of decreased uptake or increased cellular expulsion of the drug. mdpi.com Dihydroxy oxaliplatin-Pt(IV) prodrugs offer a promising strategy to counteract these resistance mechanisms. The design of these Pt(IV) complexes, often featuring lipophilic axial ligands, can facilitate their entry into cells, thereby increasing drug accumulation and enhancing their therapeutic efficacy. muni.cz
Studies have shown that while some oxaliplatin-resistant cell lines exhibit decreased expression of influx transporters like hCTR1, OCT1, OCT2, and OCT3, and increased expression of efflux transporters such as ATP7A and ATP7B, this is not a universal mechanism of resistance. mdpi.com For instance, in certain resistant colorectal cancer cell lines, no significant change in the cellular accumulation of oxaliplatin was observed, suggesting other resistance pathways are at play. mdpi.com However, in other cases, increased efflux has been identified as a contributor to oxaliplatin resistance. mdpi.com
The modification of traditional Pt(II) drugs into Pt(IV) prodrugs can improve their pharmacological profile. researchgate.net These Pt(IV) complexes are more stable and their design can be tailored to enhance cellular uptake. tandfonline.com Once inside the cell, they are reduced to the active Pt(II) form. tandfonline.com This intracellular activation can bypass the resistance mechanisms that target the parent Pt(II) drug. For example, the conjugation of bioactive ligands to the Pt(IV) core can improve accumulation and help overcome drug resistance. semanticscholar.org
| Factor | Description | Relevance to Dihydroxy Oxaliplatin-Pt(IV) |
|---|---|---|
| Influx Transporters (e.g., hCTR1, OCTs) | Proteins that facilitate the entry of drugs into the cell. Decreased expression can lead to reduced drug uptake. mdpi.com | Pt(IV) prodrugs can be designed to utilize different uptake pathways, potentially bypassing reliance on these specific transporters. |
| Efflux Transporters (e.g., ATP7A, ATP7B) | Pumps that actively remove drugs from the cell. Increased expression can lead to enhanced drug efflux and resistance. mdpi.com | The modified structure of Pt(IV) prodrugs may make them poorer substrates for these efflux pumps compared to the parent Pt(II) drug. |
| Lipophilicity | The fat-solubility of a compound. Increased lipophilicity can enhance passage through the cell membrane. muni.cz | Axial ligands on Dihydroxy Oxaliplatin-Pt(IV) can be modified to increase lipophilicity, thereby promoting cellular accumulation. muni.cz |
| Intracellular Reduction | The conversion of the inactive Pt(IV) prodrug to the active Pt(II) drug within the cell. | This process is crucial for the activation of the prodrug and can be influenced by the intracellular reducing environment (e.g., glutathione levels). tandfonline.com |
Circumventing DNA Repair Pathways (e.g., Excision Repair Cross-Complementing 1 (ERCC1), Mismatch Repair (MMR))
The cytotoxic effects of oxaliplatin are primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death. ecancer.orgmdpi.com A major mechanism of resistance to platinum drugs is the cell's ability to repair this DNA damage. muni.cz The Nucleotide Excision Repair (NER) pathway is particularly important for repairing the bulky DNA adducts formed by oxaliplatin. ecancer.orgnih.gov
The Excision Repair Cross-Complementing 1 (ERCC1) protein is a key component of the NER pathway. nih.gov High levels of ERCC1 have been associated with resistance to oxaliplatin-based chemotherapy. nih.gov However, some studies have shown that in certain oxaliplatin-resistant cell lines, the expression of ERCC1 is not increased, and in some cases, it is even decreased, suggesting that NER may not be the sole driver of resistance in all contexts. mdpi.com
Unlike cisplatin (B142131), oxaliplatin's efficacy is not significantly compromised by deficiencies in the Mismatch Repair (MMR) system. ecancer.org This is a key advantage, as MMR deficiency is a common feature in some cancers, such as colorectal cancer. ecancer.org The structural differences in the DNA adducts formed by oxaliplatin compared to cisplatin are thought to be responsible for this differential recognition by the MMR system. ecancer.org
Dihydroxy oxaliplatin-Pt(IV) prodrugs, upon intracellular reduction, release the active oxaliplatin moiety, which then forms the characteristic DNA adducts. Therefore, strategies to enhance the efficacy of these prodrugs often focus on modulating the DNA damage response.
| Pathway | Key Proteins | Role in Oxaliplatin Resistance | Relevance to Dihydroxy Oxaliplatin-Pt(IV) |
|---|---|---|---|
| Nucleotide Excision Repair (NER) | ERCC1, ERCC2 (XPD), XPA | Primary pathway for repairing oxaliplatin-induced DNA adducts. ecancer.orgnih.gov Overexpression of key proteins, particularly ERCC1, can lead to resistance. nih.gov | The effectiveness of the released oxaliplatin from the Pt(IV) prodrug is still subject to NER activity. Combination therapies that inhibit NER could enhance efficacy. |
| Mismatch Repair (MMR) | MutS, hMSH2 | Less critical for oxaliplatin efficacy compared to cisplatin. ecancer.org Oxaliplatin is active in MMR-deficient cells. ecancer.org | This inherent property of oxaliplatin is retained by the active form released from the Pt(IV) prodrug, making it a suitable option for MMR-deficient tumors. |
Targeting Glutathione-Mediated Detoxification and other Antioxidant Systems
Glutathione (GSH) and other intracellular reducing agents play a dual role in the context of dihydroxy oxaliplatin-Pt(IV) prodrugs. On one hand, they are necessary for the reduction of the Pt(IV) complex to its active Pt(II) form. tandfonline.com On the other hand, elevated levels of GSH can contribute to drug resistance by inactivating the Pt(II) species through the formation of platinum-GSH adducts, which are then effluxed from the cell. nih.gov
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to various compounds, including platinum drugs, facilitating their detoxification. encyclopedia.pub Overexpression of GSTs, particularly the pi class (GSTP1-1), has been observed in cisplatin-resistant cells. nih.gov
Strategies to overcome GSH-mediated resistance for dihydroxy oxaliplatin-Pt(IV) prodrugs include the co-delivery of agents that inhibit GSH synthesis. For example, an oxaliplatin-based Pt(IV) prodrug has been developed to release L-buthionine-S,R-sulfoximine (BSO), an inhibitor of the rate-limiting enzyme in GSH biosynthesis. nih.gov This approach aims to decrease intracellular GSH levels, thereby reducing the inactivation of the released oxaliplatin. nih.gov Studies have shown that such a prodrug can overcome reduced intracellular oxaliplatin uptake in resistant cells and lead to enhanced antitumor activity. nih.gov
Furthermore, some Pt(IV) derivatives have been shown to reduce GSH levels in tumor cells, which can contribute to their enhanced antitumor effect. nih.gov
Modulating Autophagy in Response to Platinum-Based Therapies
Autophagy is a cellular process of self-digestion that can have a complex and context-dependent role in cancer therapy. It can act as a survival mechanism for cancer cells under stress, such as that induced by chemotherapy, thereby promoting drug resistance. nih.gov However, it can also lead to a form of programmed cell death.
In the context of oxaliplatin, protective autophagy has been identified as a mechanism that can promote resistance in colorectal cancer. nih.gov Studies have shown that certain microRNAs, such as miR-135b-5p, can be upregulated in oxaliplatin-resistant cells and induce protective autophagy. nih.gov
The modulation of autophagy, therefore, presents a potential strategy to enhance the efficacy of dihydroxy oxaliplatin-Pt(IV) prodrugs. By inhibiting protective autophagy, it may be possible to sensitize cancer cells to the cytotoxic effects of the released oxaliplatin. Conversely, in some contexts, inducing autophagic cell death could be a therapeutic goal. Research into novel platinum complexes has shown that they can induce autophagy, as indicated by the activation of autophagy markers. mdpi.com
Preclinical Combination Therapy Approaches with Dihydroxy Oxaliplatin-Pt(IV)
Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., 5-Fluorouracil, Irinotecan)
The combination of oxaliplatin with other chemotherapeutic agents is a cornerstone of treatment for several cancers, most notably colorectal cancer. scirp.orgmedicaljournalssweden.se Dihydroxy oxaliplatin-Pt(IV) prodrugs, which release oxaliplatin as their active component, are well-suited for these combination regimens.
5-Fluorouracil (5-FU): The combination of oxaliplatin and 5-FU has demonstrated synergistic antiproliferative activity both in vitro and in vivo. medicaljournalssweden.se This synergy is a key reason for the widespread use of the FOLFOX (folinic acid, 5-FU, and oxaliplatin) regimen. scirp.org While some studies suggest that in certain contexts, 5-FU monotherapy might be more effective, the combination remains a standard of care. scirp.org The development of Pt(IV) prodrugs bearing anticancer drugs like capecitabine (B1668275) (an oral prodrug of 5-FU) in their axial positions represents an innovative approach to co-deliver these synergistic agents. researchgate.net
Irinotecan (B1672180): The combination of oxaliplatin and irinotecan has also been explored and has shown feasibility and activity, particularly in patients with gastrointestinal cancers who have become resistant to 5-FU. nih.gov The FOLFIRINOX regimen, which includes folinic acid, 5-FU, irinotecan, and oxaliplatin, is a highly active but also more toxic combination used for pancreatic and colorectal cancer. rcsi.com The development of delivery systems that can carry multiple components of this regimen, including an oxaliplatin-based Pt(IV) complex, is an area of active research. rcsi.com
Combination with Targeted Molecular Agents (e.g., CDC7 Inhibitors, Histone Deacetylase Inhibitors)
The versatility of the dihydroxy oxaliplatin-Pt(IV) scaffold allows for the incorporation of targeted molecular agents as axial ligands, creating bifunctional prodrugs. This approach aims to deliver two distinct therapeutic agents to the cancer cell, potentially leading to synergistic effects and overcoming resistance.
CDC7 Inhibitors: Cell division cycle 7 (CDC7) kinase is involved in the initiation of DNA replication. Inhibitors of CDC7, such as XL413, can induce apoptosis in cancer cells. nih.gov The combination of oxaliplatin with a CDC7 inhibitor is being explored as a novel treatment strategy to combat drug resistance. nih.gov
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis. nih.gov The conjugation of HDAC inhibitors, such as valproic acid (VA) or 4-phenylbutyric acid (PhB), to a Pt(IV) core has been shown to result in synergistic cytotoxicity. semanticscholar.orgnih.govnih.gov These bifunctional Pt(IV) prodrugs can be significantly more potent than the individual components or their simple mixture. acs.org Upon intracellular reduction, the prodrug releases both the active Pt(II) species and the HDAC inhibitor, which can then act on their respective targets. acs.org For instance, a Pt(IV) prodrug with a VA ligand was shown to induce cell cycle arrest and apoptosis. nih.govacs.org Studies have also indicated that Pt(IV) derivatives of cisplatin conjugated with HDAC inhibitors can be more potent than their oxaliplatin counterparts. encyclopedia.pub
| Combination Agent | Mechanism of Action | Rationale for Combination with Dihydroxy Oxaliplatin-Pt(IV) | Key Findings |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis. researchgate.net | Synergistic cytotoxicity with oxaliplatin. medicaljournalssweden.se | Pt(IV) prodrugs can be designed to co-deliver oxaliplatin and a 5-FU prodrug like capecitabine. researchgate.net |
| Irinotecan | Inhibits topoisomerase I, leading to DNA strand breaks. mdpi.com | Active combination, particularly in 5-FU resistant tumors. nih.gov | Included in combination regimens like FOLFIRINOX. rcsi.com |
| CDC7 Inhibitors (e.g., XL413) | Inhibit DNA replication initiation, inducing apoptosis. nih.gov | Novel approach to overcome drug resistance. nih.gov | Preclinical studies suggest potential for improved prognosis. nih.gov |
| Histone Deacetylase (HDAC) Inhibitors (e.g., Valproic Acid) | Alter gene expression, inducing cell cycle arrest and apoptosis. nih.gov | Synergistic cytotoxicity when conjugated to a Pt(IV) core. nih.govacs.org | Bifunctional prodrugs can be significantly more potent than individual agents. acs.org |
Preclinical Research Models and Methodological Approaches in Dihydroxy Oxaliplatin Pt Iv Studies
In Vivo Animal Models for Efficacy and Biodistribution Studies
Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or NOD/SCID mice), are a mainstay of preclinical cancer research. nih.gov These models allow for the evaluation of a drug's effect on human tumor growth in vivo.
Several studies have used xenograft models to test the anticancer activity of oxaliplatin-based Pt(IV) prodrugs. For instance, the efficacy of these compounds has been assessed in mice bearing human colorectal (HCT116, SW620), pancreatic (BxPC3-luc), liver (Hep3B), and lung (NCI-H1993) tumors. nih.gov, nih.gov, mdpi.com In a pancreatic cancer model, an oxaliplatin (B1677828) Pt(IV) derivative significantly inhibited tumor growth compared to oxaliplatin. nih.gov Similarly, in a lung cancer model, the same derivative showed superior antitumor efficacy to cisplatin (B142131). nih.gov The biodistribution of platinum is also a critical parameter measured in these studies, often quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to determine platinum levels in the tumor and various organs. nih.gov, mdpi.com
| Compound | Cancer Type (Cell Line) | Animal Model | Key Efficacy Findings | Source |
|---|---|---|---|---|
| Oxaliplatin Palmitate Acetate (OPA) | Pancreatic (BxPC3-luc) | Xenograft | Significantly inhibited tumor growth, comparable to oxaliplatin. | nih.gov |
| Oxaliplatin Palmitate Acetate (OPA) | Lung (NCI-H1993) | Xenograft | Showed significant antitumor efficacy, superior to cisplatin. | nih.gov |
| PEG-OXA NPs (Pt(IV) prodrug) | Colorectal (SW620) | Xenograft | Exhibited satisfactory antitumor activity and increased tumor growth inhibition compared to free oxaliplatin. | nih.gov |
| Patient-Derived Colorectal Cancer Explants (PDCCE) | Colorectal Cancer | NOD/SCID mice | Validated a gene expression signature to predict sensitivity to oxaliplatin in vivo. | nih.gov |
The choice between immunodeficient and immunocompetent animal models is crucial, as the immune system can play a significant role in the therapeutic response to chemotherapy. Oxaliplatin, for example, is known to induce immunogenic cell death (ICD), a process where dying cancer cells stimulate an antitumor immune response. nih.gov
To study these immune effects, immunocompetent mouse models, such as BALB/c or C57BL/6 mice bearing syngeneic tumors (e.g., CT26 colon carcinoma, 4T1 breast cancer), are used. researchgate.net, nih.gov, nih.gov Studies have shown that the efficacy of some oxaliplatin-based Pt(IV) complexes is dependent on an intact immune system. nih.gov For example, one complex showed effects similar to oxaliplatin in a CT26 solid tumor model, and this activity was dependent on the host's immune system. nih.gov Comparing results between immunodeficient mice (which lack a functional adaptive immune system) and immunocompetent mice can help to dissect the direct cytotoxic effects of a drug from its immune-mediated antitumor activity. nih.gov For instance, the therapeutic response to oxaliplatin in CT26 tumors is lost when the cells are implanted in immunodeficient mice, underscoring the importance of the immune system for its activity. nih.gov
Advanced Analytical and Biological Techniques for Preclinical Evaluation
The preclinical assessment of Dihydroxy Oxaliplatin-Pt(IV) and related Pt(IV) prodrugs relies on a sophisticated suite of analytical and biological techniques. These methods are essential for elucidating the compound's mechanism of action, from its systemic distribution and cellular uptake to its ultimate interaction with molecular targets. The following sections detail the key technologies employed in these investigations.
A significant consideration in the analysis of Pt(IV) prodrugs is the inability of standard ICP-MS to differentiate between the intact, inactive Pt(IV) prodrug and its biologically active, reduced Pt(II) counterpart. mdpi.comfrontiersin.org To address this, researchers often couple ICP-MS with separation techniques like High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC). frontiersin.orgmdpi.com This hyphenated approach, such as HPLC-ICP-MS, enables the speciation of platinum, allowing for the simultaneous quantification of the parent Pt(IV) compound, its active Pt(II) metabolite (oxaliplatin), and any other biotransformation products. frontiersin.orgmdpi.com This provides a more detailed understanding of the prodrug's activation kinetics and metabolic fate within a biological system. mdpi.comtandfonline.com
Table 1: Application of ICP-MS in Pt(IV) Prodrug Studies
| Study Focus | Technique | Sample Type | Key Findings | References |
|---|---|---|---|---|
| Cellular Uptake | ICP-MS | Cancer Cells (e.g., HT29, A549) | Quantified time-dependent intracellular platinum accumulation, showing higher uptake for some Pt(IV) prodrugs compared to cisplatin. | mdpi.com |
| Biodistribution | ICP-MS | Mouse Organs (Tumor, Kidney, Liver) | Measured platinum levels in various tissues post-treatment to assess tumor targeting and potential for systemic toxicity. | rsc.orgacs.org |
| Pharmacokinetics | HPLC-ICP-MS | Rat/Human Plasma | Determined pharmacokinetic parameters (AUC, t1/2) of the Pt(IV) prodrug and its released active Pt(II) form. | tandfonline.com |
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells. In the preclinical evaluation of Dihydroxy Oxaliplatin-Pt(IV), it is primarily used to assess the compound's impact on cell cycle progression and its ability to induce programmed cell death (apoptosis). rsc.orgnih.gov
For cell cycle analysis, cancer cells treated with the platinum complex are fixed and stained with a fluorescent DNA-intercalating dye, most commonly propidium (B1200493) iodide (PI). tandfonline.com The fluorescence intensity of each cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comtandfonline.com Studies on oxaliplatin-based Pt(IV) prodrugs have used this method to demonstrate their ability to cause cell cycle arrest, for instance, in the S phase or G2/M phase, which is a common outcome of DNA damage. mdpi.comtandfonline.com
To specifically detect and quantify apoptosis, the Annexin V/PI double staining assay is the most widely used method. rsc.orgmdpi.com In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. rsc.org Propidium iodide is used concurrently to identify cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells. rsc.orgmdpi.com This dual staining allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). rsc.orgresearchgate.net
Table 2: Flow Cytometry Assays in the Evaluation of Oxaliplatin Pt(IV) Prodrugs
| Assay | Stain/Probe | Purpose | Typical Observation | References |
|---|---|---|---|---|
| Cell Cycle Analysis | Propidium Iodide (PI) | To quantify the distribution of cells in G0/G1, S, and G2/M phases. | Arrest of cancer cells in the S or G2/M phase following treatment. | mdpi.comtandfonline.comrsc.org |
Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a cell lysate. It is crucial for dissecting the molecular mechanisms underlying the cytotoxic effects of Dihydroxy Oxaliplatin-Pt(IV). Following the observation of apoptosis via flow cytometry, Western blotting provides confirmatory evidence and elucidates the specific signaling pathways involved. rsc.orgfrontiersin.org
A primary application is the detection of key markers of apoptosis. The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. rsc.orgfrontiersin.org Western blot analysis can detect both the full-length PARP and its cleaved fragments, providing clear evidence of apoptotic pathway activation. rsc.org Similarly, the activation of executioner caspases, such as caspase-3 and caspase-7, is confirmed by detecting their cleaved, active forms. rsc.orgmdpi.com
Furthermore, Western blotting is used to investigate the regulation of the intrinsic (mitochondrial) apoptotic pathway. This involves analyzing the expression levels of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govresearchgate.net A shift in the Bax/Bcl-2 ratio in favor of Bax is a strong indicator that the compound is promoting apoptosis. nih.govresearchgate.net Beyond apoptosis, this technique can also probe the compound's effect on cell survival and proliferation pathways, such as the PI3K/Akt and MAPK/ERK pathways, by measuring the phosphorylation status of key proteins like Akt and ERK. frontiersin.orgnih.gov
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive method for the detection and quantification of messenger RNA (mRNA) levels for specific genes. This technique is often employed to validate findings from broader, discovery-based methods like DNA microarrays or to investigate the transcriptional regulation of specific genes of interest in response to treatment with Dihydroxy Oxaliplatin-Pt(IV) and its analogs. nih.govaacrjournals.org
The process involves converting cellular mRNA into complementary DNA (cDNA) through reverse transcription, which then serves as a template for PCR amplification. The amplification is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes. rsc.orgrsc.org The expression level of a target gene is normalized to that of a stably expressed housekeeping gene, and relative quantification is typically calculated using the comparative threshold cycle (2-ΔΔCT) method. rsc.orgnih.gov
In the context of Pt(IV) prodrug research, qRT-PCR has been used to confirm the downregulation of cell cycle-related genes like cyclin B1 nih.gov, or to validate the altered expression of genes implicated in drug resistance pathways, such as AKT1 and CDK5. aacrjournals.org It also serves to quantify the expression of genes involved in the immune response or other cellular processes modulated by the drug treatment. rsc.orgnih.gov
DNA microarray analysis provides a high-throughput platform for monitoring the expression levels of thousands of genes simultaneously, offering a global view of the cellular response to a drug. This technology is used in preclinical studies of Pt(IV) complexes to obtain a comprehensive transcriptional profile and identify entire biological pathways that are perturbed by the compound. tandfonline.comaacrjournals.org
The technique involves hybridizing fluorescently labeled cDNA, derived from the RNA of treated and untreated cells, to a solid surface (a "chip") spotted with thousands of known DNA sequences (probes). The relative fluorescence intensity at each spot corresponds to the expression level of a specific gene. Hierarchical clustering and other bioinformatic analyses are then used to identify patterns of gene expression and group genes with similar profiles. aacrjournals.org
Studies have utilized DNA microarrays to compare the genome-wide expression changes induced by a Pt(IV) complex versus its parent Pt(II) drug (e.g., cisplatin or oxaliplatin), revealing that the prodrug can trigger distinct cellular pathways. tandfonline.com This approach is also valuable for identifying novel genes and pathways associated with acquired drug resistance by comparing the transcriptomes of sensitive and resistant cancer cell lines. aacrjournals.org The large datasets generated by microarrays provide a rich source for hypothesis generation, with candidate genes often being selected for further validation by qRT-PCR. aacrjournals.org
The definitive mechanism of action for platinum-based anticancer drugs is the formation of covalent adducts with nuclear DNA. The resulting DNA damage blocks replication and transcription, ultimately triggering cell death. mdpi.communi.cz For Pt(IV) prodrugs like Dihydroxy Oxaliplatin-Pt(IV), it is widely accepted that they must first be reduced to their active Pt(II) form (oxaliplatin) within the cell to effectively bind to DNA. nih.govpnas.orgnih.gov
Several specialized assays are used to measure this critical interaction:
Quantification of DNA Platination: The most direct method involves treating cells with the Pt(IV) compound, isolating the genomic DNA, and then measuring the amount of bound platinum. Highly sensitive analytical techniques such as ICP-MS or Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) are used for this quantification. mdpi.compnas.org These studies often demonstrate that DNA platination is significantly enhanced in the presence of a reducing agent, confirming the prodrug activation mechanism. nih.govpnas.org Accelerator Mass Spectrometry (AMS) using 14C-labeled oxaliplatin has also been employed to measure adduct levels with exceptional sensitivity. nih.gov
Cell-Free DNA Interaction Assays: A common in vitro assay uses purified plasmid DNA (e.g., pUC19) incubated with the platinum complex. The formation of DNA adducts and cross-links alters the plasmid's conformation from supercoiled to relaxed circular or linear forms. These different forms can be separated and visualized by agarose (B213101) gel electrophoresis, providing a qualitative assessment of the drug's ability to interact with and damage DNA. nih.gov
DNA Repair Studies: Understanding the cell's ability to repair platinum-DNA adducts is crucial for investigating mechanisms of resistance. In these experiments, cells are treated with the drug, and the level of DNA-bound platinum is measured at various time points after the drug has been removed. A decrease in adduct levels over time provides a measure of the cell's DNA repair capacity. nih.gov
Table 3: Summary of Assays for DNA Interaction
| Assay Type | Methodology | Purpose | References |
|---|---|---|---|
| DNA Platination Quantification | DNA isolation followed by ICP-MS, GF-AAS, or AMS | To directly measure the amount of platinum covalently bound to cellular DNA. | mdpi.compnas.orgnih.gov |
| Plasmid DNA Interaction | Agarose gel electrophoresis of plasmid DNA treated with the drug | To visually assess the ability of the compound to cause structural changes in DNA. | nih.gov |
Future Perspectives and Emerging Avenues in Dihydroxy Oxaliplatin Pt Iv Research
Development of Novel Axial Ligand Chemistries for Enhanced Selectivity and Potency
The axial ligands of Dihydroxy Oxaliplatin-Pt(IV) are not mere placeholders; they are critical determinants of the prodrug's physicochemical properties and biological activity. Researchers are actively exploring the synthesis of new Pt(IV) complexes with diverse axial ligands to improve stability, selectivity, and potency.
One promising strategy involves the introduction of bioactive molecules as axial ligands, creating dual-threat agents that can exert synergistic anticancer effects. For instance, conjugating histone deacetylase (HDAC) inhibitors like valproic acid or phenylbutyrate to the Pt(IV) scaffold has yielded prodrugs with enhanced cytotoxicity. nih.govrsc.org These conjugates can concurrently target genomic DNA and inhibit HDACs, potentially overcoming resistance mechanisms. nih.gov
Furthermore, the nature of the axial ligand can influence the prodrug's reduction potential and stability. Studies have shown that modifying the axial ligands can improve the hydrolytic and reductive stability of Pt(IV) complexes. rsc.org For example, oxaliplatin-based Pt(IV) complexes with axial alkoxido ligands have demonstrated different stability profiles compared to their carboxylated counterparts. rsc.org The table below summarizes the impact of different axial ligands on the properties of oxaliplatin-Pt(IV) complexes.
| Axial Ligand Type | Key Features | Potential Advantages |
| Carboxylates | Relatively stable to reduction. nih.gov | Ensures stability in the bloodstream before reaching the tumor. nih.gov |
| Alkoxides | Can improve hydrolytic and reductive stability compared to carboxylates. rsc.org | Provides a new strategy for synthesizing stable Pt(IV) prodrugs. rsc.org |
| Bioactive Molecules (e.g., VPA, PhB) | Act as dual-targeting agents. nih.govrsc.org | Can overcome resistance and exhibit synergistic anticancer effects. nih.govrsc.org |
| Targeting Moieties (e.g., peptides) | Can direct the Pt(IV) complex to specific tumor cells or tissues. rcsi.com | Enhances tumor selectivity and reduces off-target toxicity. |
This table is generated based on data from the text.
Integration of Dihydroxy Oxaliplatin-Pt(IV) within Advanced Nanomedicine Platforms
Nanotechnology offers a powerful toolkit to overcome the limitations of conventional chemotherapy, such as poor tumor localization and systemic toxicity. nih.gov Encapsulating Dihydroxy Oxaliplatin-Pt(IV) and its derivatives within nanocarriers is a rapidly advancing field of research.
Biocompatible nanoparticles, such as those made from PLGA-PEG, can encapsulate Pt(IV) prodrugs, potentially improving their pharmacological properties and cellular uptake. nih.gov These nanomedicine platforms can be engineered to passively target tumors through the enhanced permeability and retention (EPR) effect or actively target them by functionalizing the nanoparticle surface with ligands that bind to tumor-specific receptors.
Recent studies have explored the nanoformulation of oxaliplatin(IV) prodrugs functionalized with other chemotherapeutic agents like gemcitabine (B846) and capecitabine (B1668275). nih.govresearchgate.net These nanoformulations have demonstrated the potential to retain the pharmacological properties of the encapsulated drugs and enhance their delivery to cancer cells. nih.gov The integration of Pt(IV) prodrugs into nanomedicine platforms holds the promise of developing more effective and less toxic cancer therapies.
Exploration of Immunogenic Cell Death Pathways Induced by Platinum(IV) Prodrugs
A groundbreaking discovery in cancer therapy is the concept of immunogenic cell death (ICD), where dying cancer cells release signals that activate an antitumor immune response. Oxaliplatin (B1677828) is a known inducer of ICD, and this property is believed to contribute significantly to its therapeutic efficacy. researchgate.netnih.gov
Research has shown that oxaliplatin-induced ICD is characterized by the pre-apoptotic exposure of calreticulin (B1178941) (CRT) on the cell surface and the post-apoptotic release of high-mobility group box 1 (HMGB1) protein and ATP. researchgate.netnih.govnih.gov These damage-associated molecular patterns (DAMPs) act as "eat-me" signals for dendritic cells, leading to the presentation of tumor antigens and the activation of a tumor-specific T-cell response. nih.gov
The development of Dihydroxy Oxaliplatin-Pt(IV) and other Pt(IV) prodrugs opens up new possibilities for modulating and enhancing ICD. The axial ligands can be designed to further stimulate the immune system or to be released along with the active Pt(II) drug to create a more immunogenic tumor microenvironment. Combining Pt(IV) prodrugs with other immunotherapies, such as checkpoint inhibitors, is a promising strategy for future clinical applications.
| ICD Marker | Role in Immune Response | Reference |
| Calreticulin (CRT) | Acts as a pro-phagocytic signal, promoting the engulfment of dying cancer cells. | nih.gov |
| High-Mobility Group Box 1 (HMGB1) | Released from dying cells, it stimulates an immunogenic response. | nih.govnih.gov |
| ATP | Secreted into the extracellular milieu, it acts as a "find-me" signal for immune cells. | nih.gov |
This table is generated based on data from the text.
Elucidating Complex Biological Interactions and Overcoming Multifactorial Resistance Mechanisms
Despite the success of platinum-based drugs, the development of resistance remains a major clinical challenge. Resistance to oxaliplatin can arise from various mechanisms, including reduced drug uptake, enhanced drug efflux, intracellular sequestration, and increased DNA repair. mdpi.comnih.gov
Pt(IV) prodrugs like Dihydroxy Oxaliplatin-Pt(IV) may offer a way to circumvent some of these resistance mechanisms. Their increased lipophilicity can lead to enhanced cellular accumulation. rsc.org Furthermore, the unique structural features of Pt(IV) complexes may render them less susceptible to efflux pumps and detoxification pathways that affect their Pt(II) counterparts. nih.gov
Future research will focus on a deeper understanding of the biological interactions of Dihydroxy Oxaliplatin-Pt(IV) at the molecular level. This includes studying its transport into and out of cells, its activation by intracellular reducing agents, and its interaction with DNA and other biomolecules. A comprehensive understanding of these processes is crucial for designing next-generation Pt(IV) prodrugs that can overcome multifactorial resistance.
Application of Computational Chemistry and Chemoinformatics in Prodrug Design and Prediction
The design and development of new anticancer drugs is a time-consuming and expensive process. Computational chemistry and chemoinformatics are emerging as powerful tools to accelerate this process by providing insights into the structure-activity relationships of drug candidates.
In the context of Dihydroxy Oxaliplatin-Pt(IV) research, computational methods can be used to:
Predict the physicochemical properties of novel Pt(IV) prodrugs with different axial ligands.
Model the interaction of these prodrugs with biological targets, such as DNA and enzymes.
Simulate the reduction of Pt(IV) complexes to their active Pt(II) forms.
Develop quantitative structure-activity relationship (QSAR) models to predict the cytotoxicity of new compounds.
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline. The integration of in silico methods with experimental studies will be instrumental in the rational design of future Dihydroxy Oxaliplatin-Pt(IV)-based therapeutics with improved efficacy and safety profiles.
常见问题
Q. What are the key structural features of Dihydroxy Oxaliplatin-Pt(IV), and how do they influence its reactivity and stability in experimental settings?
Dihydroxy Oxaliplatin-Pt(IV) has the molecular formula C₈H₁₆N₂O₆Pt (MW: 431.30) and a stereospecific configuration, including a (1R,2R)-cyclohexane-1,2-diamine ligand and ethanedioato(2−) oxalato groups. The dihydroxy axial ligands on the Pt(IV) center enhance its redox activity, which is critical for intracellular reduction to active Pt(II) species. Structural characterization should prioritize techniques like HPLC-MS and NMR to confirm stereochemical integrity, as impurities (e.g., related compound D) can arise from axial ligand dissociation .
Q. What methodologies are recommended for synthesizing and characterizing Dihydroxy Oxaliplatin-Pt(IV) in laboratory settings?
Synthesis typically involves oxidation of oxaliplatin-Pt(II) precursors under controlled acidic conditions. Characterization requires:
- HPLC with a C18 column and mobile phase (e.g., methanol/ethanol 70:30) to resolve impurities like oxaliplatin-related compound D .
- Mass spectrometry (accurate mass ~431.0656) to verify molecular ion peaks and isotopic patterns .
- Stability testing via pH-controlled solutions (e.g., 0.001 M nitric acid) to prevent ligand substitution .
Q. How should researchers handle and store Dihydroxy Oxaliplatin-Pt(IV) to ensure stability during experiments?
Store at +4°C in airtight, light-protected containers. For experimental use, prepare solutions immediately before injection (within 20 minutes) to avoid degradation. Polypropylene HPLC vials are recommended to minimize adsorption . Monitor for impurities like oxaliplatin-related compound C (CAS 111321-67-6) via periodic HPLC validation .
Q. What analytical techniques are most effective for quantifying Dihydroxy Oxaliplatin-Pt(IV) and its impurities?
Use reverse-phase HPLC with UV detection (210–260 nm). Key parameters:
- Mobile phase : Potassium phosphate buffer (pH 4.3) and methanol (85:15) .
- Calibration curves : Plot peak response ratios (e.g., impurity D to oxaliplatin) against concentration. Acceptable relative standard deviation (RSD) ≤3.0% for replicate injections .
- Limit tests : Quantify impurities like compound D (<0.10%) using USP reference standards .
Advanced Research Topics
Q. How can researchers investigate degradation pathways and impurity formation mechanisms in Dihydroxy Oxaliplatin-Pt(IV)?
- Stress testing : Expose the compound to heat (40–60°C), light, or varying pH to simulate degradation. Monitor via HPLC for byproducts like dihydroxyplatinum(IV) isomers or oxalato ligand dissociation products .
- Isotopic labeling : Use deuterated solvents or ligands to track ligand exchange kinetics via mass spectrometry .
Q. How should contradictory cytotoxicity data for Dihydroxy Oxaliplatin-Pt(IV) across studies be addressed?
- Standardize assays : Use identical cell lines (e.g., HCT-116 colorectal cancer) and exposure times (24–72 hours).
- Control redox conditions : Intracellular glutathione levels significantly affect Pt(IV)→Pt(II) activation. Pre-treat cells with buthionine sulfoximine to modulate redox status .
- Cross-validate with reference standards (e.g., USP Oxaliplatin RS) to rule out batch variability .
Q. What parameters must be validated when developing a new analytical method for Dihydroxy Oxaliplatin-Pt(IV)?
Follow ICH Q2(R1) guidelines:
- Specificity : Resolve all peaks (e.g., impurity C at CAS 111321-67-6) with baseline separation .
- Linearity : Test over 50–150% of the target concentration (R² ≥0.99) .
- Accuracy : Spike recovery (98–102%) using USP reference materials .
- Robustness : Vary pH (±0.2), column temperature (±5°C), and flow rate (±10%) to assess method resilience .
Q. What experimental designs are recommended for studying synergistic effects of Dihydroxy Oxaliplatin-Pt(IV) with other anticancer agents?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in dose-response matrices .
- Sequential dosing : Pre-treat cells with redox modulators (e.g., ascorbic acid) to enhance Pt(IV) activation .
- In vivo models : Monitor pharmacokinetic interactions using LC-MS/MS to measure tissue-specific Pt accumulation .
Q. How can researchers resolve challenges in impurity profiling of Dihydroxy Oxaliplatin-Pt(IV) batches?
- Synthetic byproduct tracking : Use USP Oxaliplatin-related compound B (CAS 433.28) and D (CAS 397.29) as markers for incomplete oxidation or ligand substitution .
- High-resolution MS : Identify unknown impurities via exact mass matching (e.g., m/z 431.0656 vs. 397.29 for compound D) .
- Statistical analysis : Apply multivariate tools (PCA) to correlate impurity levels with synthesis conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
